4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine
Description
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine (CAS 2202327-29-3) is a pyrimidine derivative featuring a cyclopropyl group at position 4 and a 1,1,1-trifluoropropan-2-yloxy substituent at position 5. Pyrimidines are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their versatility in interacting with biological targets.
Properties
IUPAC Name |
4-cyclopropyl-6-(1,1,1-trifluoropropan-2-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-9-4-8(7-2-3-7)14-5-15-9/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOVNSPOBKRURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC=NC(=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Trifluoropropan-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a trifluoropropan-2-ol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropan-2-yloxy group, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a pyrimidine derivative featuring a cyclopropyl group and a trifluoropropan-2-yl ether substituent, gaining attention in medicinal chemistry for its diverse biological activities. The trifluoropropyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for pharmaceutical development.
Potential Applications
This compound has potential applications in several areas. It acts as an inhibitor of transcription factors like NF-κB and AP-1, which are involved in inflammatory responses and cell proliferation. This suggests it could be a therapeutic agent for conditions such as cancer and autoimmune diseases. In vitro studies have demonstrated its antiproliferative properties against various human tumor cell lines, showing potency comparable to chemotherapeutic agents like cisplatin.
Interaction Studies
Interaction studies indicate that this compound effectively inhibits target proteins involved in cell proliferation and inflammatory processes. The compound's interactions with key enzymes and receptors are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Structural Comparison
The unique combination of cyclopropyl and trifluoropropan-2-yloxy groups in this compound distinguishes it from other similar compounds, potentially enhancing its pharmacological profile.
Table: Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Fluoro-2-(trifluoromethyl)pyrimidine | Fluoro and trifluoro groups | Antitumor activity | Lacks cyclopropyl group |
| 4-Methylpyrimidine | Methyl substitution | Antimicrobial properties | Simpler structure |
| 6-(Cyclobutylmethoxy)pyrimidine | Cyclobutyl instead of cyclopropyl | Moderate anti-inflammatory effects | Different cyclic structure |
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoropropan-2-yloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent-Driven Property Variations
The table below summarizes key structural and inferred properties of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine and analogs:
*Note: LogP/logD values are estimated based on substituent contributions.
Electronic and Steric Effects
- Trifluoropropoxy vs. However, the cyclohexyl group’s bulk may enhance target binding in hydrophobic pockets .
- Trifluoropropoxy vs. Pyrrolidinyloxy (CAS 2155538-48-8): The pyrrolidinyloxy substituent introduces a basic nitrogen, increasing water solubility (logD ~1.8) compared to the target’s neutral trifluoropropoxy group (logD ~3.5). This could make the pyrrolidine analog more suitable for intravenous formulations .
Metabolic Stability and Bioavailability
- The trifluoropropoxy group in the target compound resists oxidative metabolism due to C-F bond strength, a common strategy to prolong half-life. In contrast, the ethylsulfonyl group in CAS 1006441-37-7 may undergo phase II conjugation, accelerating excretion .
- Cyclopropyl rigidity may reduce off-target interactions compared to flexible alkyl chains (e.g., ethyl in CAS 1006441-37-7), improving selectivity .
Pharmacological Implications
- Target vs. 4,5-Dimethyl Analogs (CAS 2201204-29-5): Methyl groups at positions 4 and 5 increase hydrophobicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility. The target’s cyclopropyl group balances lipophilicity and rigidity, favoring oral bioavailability .
- The trifluoropropoxy group, while less polar, may prioritize membrane diffusion over direct target interactions .
Biological Activity
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This compound is characterized by the presence of a cyclopropyl group and a trifluoropropan-2-yl ether substituent, which enhance its lipophilicity and metabolic stability. The compound has shown promise as an inhibitor of critical transcription factors involved in inflammatory responses and cell proliferation.
Chemical Structure and Properties
The molecular formula of this compound is C10H11F3N2O, with a molecular weight of approximately 232.20 g/mol. Its structural uniqueness lies in the combination of the cyclopropyl and trifluoropropan-2-yloxy groups, which may confer distinct pharmacological properties compared to other pyrimidine derivatives.
The biological activity of this compound primarily involves its inhibition of transcription factors such as NF-κB and AP-1. These transcription factors are pivotal in regulating genes associated with inflammation and cancer cell proliferation. The compound's ability to modulate these pathways positions it as a potential therapeutic agent for various conditions, including cancer and autoimmune diseases.
Antiproliferative Properties
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several human tumor cell lines. The potency of this compound has been shown to be comparable to established chemotherapeutic agents like cisplatin. This suggests that it may serve as a viable candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Fluoro-2-(trifluoromethyl)pyrimidine | Fluoro and trifluoro groups | Antitumor activity | Lacks cyclopropyl group |
| 4-Methylpyrimidine | Methyl substitution | Antimicrobial properties | Simpler structure |
| 6-(Cyclobutylmethoxy)pyrimidine | Cyclobutyl instead of cyclopropyl | Moderate anti-inflammatory effects | Different cyclic structure |
The comparison highlights the distinctiveness of this compound due to its unique substitution pattern, which may enhance its pharmacological profile compared to structurally similar compounds.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The findings indicated that it could be a promising lead compound for developing new cancer therapeutics.
- Inflammation Modulation : Another study focused on the anti-inflammatory properties of this compound, showing its effectiveness in reducing pro-inflammatory cytokines in cellular models mimicking inflammatory conditions. This suggests potential applications in treating autoimmune diseases.
- Binding Affinity Studies : Research involving interaction studies revealed that this compound binds effectively to key enzymes involved in cell proliferation and inflammation pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Q & A
Basic Synthesis and Reaction Design
Q: What are the standard synthetic routes for preparing 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine, and what intermediates are critical? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A pyrimidine core (e.g., 5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine) reacts with a fluorinated amine, such as (S)-2-amino-1,1,1-trifluoropropane hydrochloride, under controlled conditions. Key intermediates include halogenated pyrimidines and trifluoromethyl-containing amines. Reaction conditions often involve anhydrous solvents (e.g., DMF or THF), elevated temperatures (60–100°C), and inert atmospheres to prevent hydrolysis of sensitive groups. Purification is achieved via preparative reverse-phase chromatography to isolate the target compound in high purity .
Advanced: Optimization of Synthetic Yield and Purity
Q: How can researchers optimize reaction yields and purity for this compound, especially given its fluorinated substituents? A: Yield optimization requires careful stoichiometric control of the trifluoropropan-2-yloxy precursor and use of catalysts like Pd(OAc)₂ for coupling reactions. Purity is enhanced by employing moisture-free conditions (e.g., gloveboxes) to avoid side reactions with water. Reverse-phase chromatography with C18 columns and gradient elution (water/acetonitrile) effectively separates byproducts. Analytical HPLC with UV detection (λ = 254 nm) monitors purity, while NMR (¹⁹F and ¹H) confirms structural integrity .
Basic Structural Characterization
Q: Which spectroscopic techniques are essential for characterizing this compound? A: Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly the cyclopropyl and trifluoropropoxy groups.
- ¹⁹F NMR : Confirms the presence and environment of fluorine atoms.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).
X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as seen in related pyrimidine derivatives .
Advanced: Challenges in Detecting Fluorine Environments
Q: What challenges arise in characterizing fluorine-rich substituents, and how are they addressed? A: Fluorine’s high electronegativity and quadrupolar effects in NMR can broaden signals, complicating interpretation. Using ¹⁹F NMR with decoupling and low-temperature experiments improves resolution. Computational tools (e.g., DFT calculations) predict chemical shifts and coupling constants, aiding assignment. For crystallography, heavy atom substitution (e.g., bromine) in analogs may facilitate phase determination .
Basic Biological Activity Profiling
Q: What in vitro assays are recommended for initial biological evaluation of this compound? A: Standard assays include:
- Kinase Inhibition : ATP-binding assays (e.g., ADP-Glo™) for kinase targets.
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer/primary cell lines.
- Solubility and Stability : HPLC-based metabolic stability tests in liver microsomes.
Fluorinated pyrimidines often exhibit enhanced bioavailability and target binding, making these assays critical for early-stage screening .
Advanced: SAR Studies and Molecular Design
Q: How can structure-activity relationship (SAR) studies guide the modification of this compound? A: Systematic substitution of the cyclopropyl and trifluoropropoxy groups is performed to assess impacts on activity. For example:
- Cyclopropyl Ring : Replace with other bicyclic groups (e.g., bicyclo[2.2.1]heptane) to evaluate steric effects.
- Trifluoropropoxy Group : Modify the oxygen linker to sulfur or amine for polarity adjustments.
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like microtubules or kinases, as demonstrated in studies on triazolo[1,5-a]pyrimidines .
Advanced: Resolving Data Contradictions in Activity
Q: How should researchers address discrepancies in biological activity data across studies? A: Contradictions often stem from variations in assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Solutions include:
- Replicating experiments with independently synthesized batches.
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Purity validation via LC-MS and elemental analysis.
For fluorinated compounds, trace impurities (e.g., dehalogenated byproducts) can skew results, necessitating rigorous purification .
Basic Safety and Handling Protocols
Q: What safety measures are critical when handling this compound? A: Key protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Waste Disposal : Segregate fluorinated waste and use certified disposal services.
Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS guidelines for fluorinated organics .
Advanced: Stability Under Experimental Conditions
Q: How does the compound’s stability impact long-term studies, and how is it assessed? A: The trifluoropropoxy group may hydrolyze under acidic/basic conditions. Stability is tested via:
- Forced Degradation Studies : Expose to pH 3–10 buffers at 40°C for 24–48 hours, monitoring degradation by HPLC.
- Thermal Analysis : DSC/TGA identifies decomposition temperatures.
Store lyophilized samples at -20°C under argon to prolong shelf life .
Advanced Computational Modeling
Q: What computational methods predict the compound’s interaction with biological targets? A: Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model binding kinetics, while DFT (B3LYP/6-31G*) calculates electronic properties. QSAR models correlate substituent parameters (e.g., logP, polar surface area) with activity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in microtubule-targeting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
